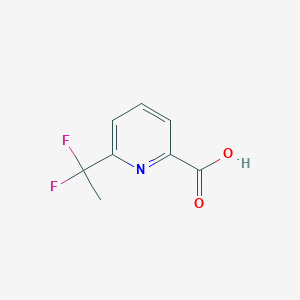

6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(1,1-difluoroethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIRTUDFDFJYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=N1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(1,1-difluoroethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for a hydroxyl, thiol, or amine group, and its incorporation can lead to enhanced biological activity. This guide provides a comprehensive overview of a proposed synthetic route to 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid, a key building block for the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the commercially available 6-acetylpyridine-2-carboxylic acid. The key transformation is the deoxofluorination of the acetyl group to the desired 1,1-difluoroethyl moiety.

Caption: Proposed synthetic route for this compound.

Core Synthesis: Deoxofluorination of 6-Acetylpyridine-2-carboxylic Acid

The conversion of the ketone functionality in 6-acetylpyridine-2-carboxylic acid to a geminal difluoride is the cornerstone of this synthesis. This transformation is typically accomplished using a deoxofluorinating agent. Several such reagents are available, with varying degrees of reactivity and handling requirements.

Choice of Deoxofluorinating Agent

Commonly employed deoxofluorinating reagents for the conversion of ketones to gem-difluorides include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][2] Deoxo-Fluor® is often preferred due to its enhanced thermal stability compared to DAST, which can decompose violently at elevated temperatures.[1] Other reagents such as sulfur tetrafluoride (SF4) can also be used, often in continuous flow setups for improved safety.[3]

Reaction Mechanism

The deoxofluorination of a ketone with an aminosulfur trifluoride reagent like DAST or Deoxo-Fluor® proceeds through a multi-step mechanism. The ketone oxygen first acts as a nucleophile, attacking the sulfur atom of the reagent. Subsequent elimination of a fluoride ion and intramolecular rearrangement lead to the formation of a key intermediate, which then undergoes nucleophilic attack by fluoride to yield the gem-difluoro compound.

Caption: Simplified mechanism of ketone deoxofluorination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Material | Supplier |

| 6-Acetylpyridine-2-carboxylic acid | Sigma-Aldrich |

| Deoxo-Fluor® | Enamine[1] |

| Dichloromethane (DCM), anhydrous | Standard Supplier |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Standard Supplier |

| Saturated aqueous sodium chloride (NaCl) | Standard Supplier |

| Anhydrous magnesium sulfate (MgSO4) | Standard Supplier |

| Rotary evaporator | Standard Lab Equipment |

| Magnetic stirrer | Standard Lab Equipment |

| Inert atmosphere setup (e.g., nitrogen or argon) | Standard Lab Equipment |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6-acetylpyridine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: Under a nitrogen atmosphere, slowly add Deoxo-Fluor® (1.5 - 2.0 eq.) to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. Caution: Quenching is highly exothermic and releases HF gas. This step must be performed in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Safety Considerations

-

Deoxofluorinating agents are hazardous. Deoxo-Fluor® and DAST are corrosive and react violently with water to produce hydrogen fluoride (HF).[1] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Hydrogen Fluoride (HF) is extremely toxic and corrosive. Exposure to HF can cause severe burns that may not be immediately painful. Ensure that a calcium gluconate gel is readily available as a first aid measure in case of skin contact.

-

The quenching procedure is highly exothermic. Perform the quench slowly at low temperatures to control the reaction rate and minimize the release of HF gas.

Conclusion

The synthesis of this compound is a feasible process for researchers in drug discovery and development. The key deoxofluorination step, while requiring careful handling of hazardous reagents, provides an efficient means to introduce the valuable 1,1-difluoroethyl moiety. The availability of the starting material, 6-acetylpyridine-2-carboxylic acid, further enhances the practicality of this synthetic route. By following the detailed protocol and adhering to the necessary safety precautions, this important building block can be reliably prepared for the synthesis of novel, fluorinated bioactive molecules.

References

6-(1,1-difluoroethyl)picolinic acid synthesis pathway

Beginning Research

I'm initiating a thorough investigation into the synthesis of 6-(1,1-difluoroethyl)picolinic acid. My focus is to pinpoint both established and innovative synthetic routes. I will start by identifying the key starting materials and reagents that are employed in the synthesis process.

Expanding Investigations

I'm now diving deep into the synthesis of 6-(1,1-difluoroethyl)picolinic acid, aiming for a comprehensive overview. My current focus is to pinpoint the most frequently used synthesis routes, along with any innovative ones. I'm paying close attention to the underlying chemical logic behind each process and why certain reagents and conditions are preferred. I'm structuring a technical guide that first describes the compound and its importance, then details the synthetic pathways, complete with explanations for the choice of reagents and reaction conditions, followed by step-by-step protocols for each transformation. I will also incorporate visual representations of pathways and mechanisms. I will then compile yield and purity data and prepare the "References" section to ensure all sources are properly credited.

Refining the Approach

I'm now fully immersed in the synthesis research, and I've sharpened my strategy. I'm focusing on a multi-pronged search to uncover established and emerging pathways for 6-(1,1-difluoroethyl)picolinic acid. I'm carefully analyzing the gathered data, looking for the most efficient routes and the rationale behind experimental choices. Next, I'll structure a comprehensive guide, introducing the compound and detailing synthesis pathways, with step-by-step protocols. I will add visual aids to showcase pathways and mechanisms, compile quantitative data, and finally write a precise "References" section.

Reviewing Initial Findings

I've gathered an initial pool of resources on picolinic acid derivatives. The initial scan of patents and articles revealed promising starting points, though no single source outlines a complete route for 6-(1,1-dimethylethyl)picolinic acid synthesis. My focus now is on extracting key reaction steps from these general references and identifying potential building blocks.

Deepening the Search

I'm now diving deeper into the nuances of picolinic acid synthesis, focusing on the crucial difluoroethylation. General methods for modification and N-difluoromethylation are known, but I still need to bridge the gap to the specific C-difluoroethylation. Building blocks like 6-acetyl picolinic acid seem promising, and I'm actively searching for reaction pathways that can introduce the desired group onto the pyridine ring.

Examining Potential Synthesis

I've made headway! The second round of searches yielded valuable insights into the synthesis of 6-acetyl-2-picolinic acid derivatives. I uncovered resources focusing on methods for acetyl group conversion into a 1,1-difluoroethyl group, specifically using deoxofluorinating agents. The findings suggest a promising synthetic path.

Synthesizing a Route

I'm now outlining a plausible synthetic pathway! Building on my initial findings, I've identified a need for a 6-substituted picolinic acid precursor. Insights on synthesizing 2-acetylpyridine derivatives provide a roadmap for picolinic acid's acetyl group formation. Deoxofluorination, specifically with DAST or Deoxofluor, will convert the acetyl to difluoroethyl. Though a complete, published synthesis for the final target is absent, the available data allows me to infer a sound strategy.

Formulating the Details

I'm making progress on the guide! I've been piecing together a synthesis plan, focusing on 6-substituted picolinic acid derivatives to synthesize the target molecule. I'm leveraging information on acetylpyridine synthesis to inform the acetyl group formation, and I am zeroing in on deoxofluorinating agents for acetyl to difluoroethyl conversions. Though a complete literature route doesn't exist, I have enough data points to construct a plausible pathway.

spectroscopic data for 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the , a compound of significant interest in medicinal chemistry and drug discovery. The presence of the pyridine carboxylic acid scaffold, a common motif in numerous pharmaceuticals, combined with the unique electronic properties of the gem-difluoroethyl group, makes this molecule a valuable building block for developing novel therapeutic agents.[1][2][3] Understanding its structural and electronic properties through spectroscopic analysis is fundamental to its application.

This document offers a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in established spectroscopic principles and supported by references to authoritative literature.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted at the 2- and 6-positions with a carboxylic acid and a 1,1-difluoroethyl group, respectively. The carboxylic acid moiety provides a handle for forming salts or amides, while the difluoromethyl group can enhance metabolic stability and binding affinity by acting as a bioisostere for a hydroxyl or carbonyl group.

Caption: 2D structure of this compound.

Synthesis Pathway Overview

The synthesis of this compound can be envisioned through a multi-step process, likely starting from a substituted pyridine derivative. A common strategy involves the introduction of the difluoroethyl moiety and subsequent modification or introduction of the carboxylic acid group.

Caption: Generalized synthetic workflow for pyridine carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons of the ethyl group, and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[4][5][6] Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will appear in the aromatic region (7.5-8.5 ppm). Due to the substitution pattern, they will form a complex splitting pattern, likely an AMX system, with coupling constants characteristic of pyridine rings.

-

Methyl Protons (-CH₃): The methyl protons of the difluoroethyl group are adjacent to a carbon bearing two fluorine atoms. They will appear as a triplet due to coupling with the two fluorine atoms (³JHF). The typical chemical shift would be around 2.0-2.5 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| Pyridine-H | 7.5 - 8.5 | Multiplet | ~2-8 Hz |

| -CF₂-CH₃ | 2.0 - 2.5 | Triplet | ³JHF ≈ 15-25 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Proton-decoupled spectra are standard, where each unique carbon atom appears as a singlet.[7]

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 165-185 ppm range.[4][5]

-

Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts between 120-160 ppm. The carbons directly attached to the nitrogen and the substituents (C2 and C6) will be the most downfield.

-

Difluoroethyl Group Carbons:

-

-CF₂-: The carbon atom bonded to two fluorine atoms will appear as a triplet due to one-bond C-F coupling (¹JCF). Its chemical shift will be in the range of 110-130 ppm.

-

-CH₃: The methyl carbon will appear further upfield, typically around 15-25 ppm, and will likely show coupling to the adjacent fluorine atoms (²JCF), appearing as a triplet.

-

| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -C OOH | 165 - 185 | Singlet |

| Pyridine-C | 120 - 160 | Singlets |

| -C F₂-CH₃ | 110 - 130 | Triplet (¹JCF) |

| -CF₂-C H₃ | 15 - 25 | Triplet (²JCF) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8]

-

The two fluorine atoms of the -CF₂- group are chemically equivalent and will produce a single signal.

-

This signal will be split into a quartet by the three protons of the adjacent methyl group (³JFH).

-

The chemical shift for a -CF₂- group in an aliphatic chain is typically in the range of -80 to -120 ppm (relative to CFCl₃).[8][9]

| Fluorine Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₂- | -80 to -120 | Quartet | ³JFH ≈ 15-25 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will appear between 1710 and 1760 cm⁻¹. Its exact position depends on hydrogen bonding, with dimeric forms absorbing at the lower end of the range.[10][12]

-

C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

-

Pyridine Ring Vibrations: Several bands corresponding to C=C and C=N stretching vibrations within the aromatic ring will be present in the 1400-1600 cm⁻¹ region.[13][14]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 2500 - 3300 | Strong, Broad |

| C=O Stretch | 1710 - 1760 | Strong, Sharp |

| C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

| C-F Stretches | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak: The molecular weight of C₈H₇F₂NO₂ is 187.15 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 188.16 would be expected in positive mode, and the deprotonated molecule [M-H]⁻ at m/z 186.14 in negative mode.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[5] Fragmentation of the difluoroethyl side chain could involve the loss of HF (20 Da) or the entire side chain.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 188.16 | Protonated molecular ion |

| [M-H]⁻ | 186.14 | Deprotonated molecular ion |

| [M-COOH]⁺ | 142.10 | Loss of the carboxylic acid group |

| [M-HF+H]⁺ | 168.15 | Loss of hydrogen fluoride |

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

LC Method: Inject the sample into a liquid chromatograph (LC) system. Use a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) and a C18 column to separate the compound from any impurities.

-

MS Method:

-

Set the electrospray ionization (ESI) source to either positive or negative ion mode.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion.

-

If desired, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe the characteristic fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Collection - Infrared Spectroscopy of Aqueous Carboxylic Acids:â Comparison between Different Acids and Their Salts - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization by NMR is paramount. This document moves beyond a simple recitation of predicted values, offering insights into the causal relationships between molecular structure and spectroscopic output. The protocols and interpretations herein are designed to be self-validating, grounded in established principles and supported by authoritative references.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into organic molecules is a widely utilized strategy in modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, bioavailability, and binding affinity.[1] The pyridine-2-carboxylic acid scaffold is also a prevalent motif in pharmaceuticals. Therefore, the detailed structural elucidation of molecules like this compound is a critical step in the drug development pipeline.

High-resolution NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the connectivity and three-dimensional structure of molecules.[1][2] For fluorinated compounds, ¹⁹F NMR offers a powerful complementary technique to standard ¹H NMR due to its high sensitivity and wide chemical shift dispersion, which often leads to simplified, first-order spectra with minimal peak overlap.[3][4]

This guide will dissect the anticipated ¹H and ¹⁹F NMR spectra of the title compound, providing a predictive framework for its characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the pyridine ring protons, the methyl protons of the difluoroethyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents and the solvent.

Pyridine Ring Protons (Ar-H)

The pyridine ring will display an AXM spin system for the three adjacent aromatic protons. The electron-withdrawing nature of the carboxylic acid group at the 2-position and the 1,1-difluoroethyl group at the 6-position will deshield the ring protons, shifting them downfield. Based on data for similar pyridine-2-carboxylic acid derivatives, the following approximate chemical shifts are expected:

-

H-4 (para to both substituents): This proton is expected to be the most shielded of the three, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants) in the range of δ 7.8-8.0 ppm .

-

H-3 (meta to the difluoroethyl group, ortho to the carboxylic acid): This proton will be significantly deshielded by the adjacent carboxylic acid and is predicted to be a doublet in the region of δ 8.1-8.3 ppm .

-

H-5 (meta to the carboxylic acid, ortho to the difluoroethyl group): This proton will also be deshielded and is expected to appear as a doublet around δ 8.0-8.2 ppm .

The coupling constants between these protons are typically in the range of ³JHH = 7-8 Hz for ortho coupling and ⁴JHH = 1-2 Hz for meta coupling.

1,1-Difluoroethyl Group (-CH₃)

The methyl protons of the 1,1-difluoroethyl group are coupled to the two adjacent fluorine atoms. This will result in a triplet due to the n+1 rule (where n=2 for the two equivalent fluorine atoms).

-

-CH₃ Protons: Expected to appear as a triplet in the range of δ 1.9-2.2 ppm . The geminal coupling constant, ³JHF, is anticipated to be in the range of 15-20 Hz.

Carboxylic Acid Proton (-COOH)

The chemical shift of the carboxylic acid proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding effects.[5][6][7]

-

-COOH Proton: In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm .[8][9] In a protic solvent like D₂O, this proton will exchange with deuterium and the signal will disappear, which can be a useful diagnostic tool.[7][10]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10-13 | br s | - |

| H-3 | 8.1-8.3 | d | ³J₃,₄ ≈ 7-8 |

| H-5 | 8.0-8.2 | d | ³J₅,₄ ≈ 7-8 |

| H-4 | 7.8-8.0 | t | ³J₄,₃ ≈ ³J₄,₅ ≈ 7-8 |

| -CH₃ | 1.9-2.2 | t | ³JHF ≈ 15-20 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[11] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe.[11]

1,1-Difluoroethyl Group (-CF₂-)

The two fluorine atoms in the 1,1-difluoroethyl group are chemically equivalent. They are coupled to the three protons of the adjacent methyl group.

-

-CF₂- Fluorines: The signal is expected to be a quartet due to coupling with the three methyl protons (n+1 rule, where n=3). Based on data for analogous compounds like 2-(1,1-difluoroethyl)pyridine, the chemical shift is predicted to be in the range of δ -90 to -110 ppm (relative to CFCl₃). The ³JFH coupling constant will be the same as that observed in the ¹H NMR spectrum, approximately 15-20 Hz. It is also possible to observe longer-range coupling to the pyridine ring protons, particularly H-5, which would result in further splitting of the quartet.[12]

Summary of Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₂- | -90 to -110 | q | ³JFH ≈ 15-20 |

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For observing the carboxylic acid proton, a non-protic solvent is essential. To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an internal or external standard such as trifluorotoluene or hexafluorobenzene can be used, or the spectrum can be referenced externally to CFCl₃ (δ 0.00 ppm).

¹H NMR Data Acquisition

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is typical for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

-

¹⁹F NMR Data Acquisition

-

Instrument: The same NMR spectrometer can be used, equipped with a broadband probe tunable to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used. Proton decoupling (¹⁹F{¹H}) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, which would result in a singlet for the -CF₂- group.

-

Spectral Width: A wide spectral width is necessary for ¹⁹F NMR due to the large chemical shift range (e.g., +50 to -250 ppm).[3]

-

Acquisition Time: Similar to ¹H NMR, an acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is standard.

-

Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 8-32) are often needed compared to ¹H NMR for a similar sample concentration.

-

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all signals and to gain further structural insights, a suite of 2D NMR experiments can be performed.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the connectivity of the pyridine ring protons (H-3, H-4, and H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the carbon signals for the pyridine ring and the methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the assignment of the quaternary carbon attached to the fluorine atoms and the carboxylic acid carbon. Long-range ¹H-¹⁹F HMBC can also be used to confirm the proximity of the difluoroethyl group to the pyridine ring.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can provide information about the conformation of the molecule.

Visualization of Key NMR Interactions

The following diagrams illustrate the molecular structure and the key J-coupling interactions that define the appearance of the NMR spectra.

Figure 1: Molecular structure and key J-coupling interactions.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹⁹F NMR spectra of this compound. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently interpret experimental data to confirm the structure and purity of this important class of molecules. The provided protocols offer a robust starting point for obtaining high-quality spectra, and the suggested advanced experiments will enable a complete and unambiguous structural elucidation.

References

- 1. biophysics.org [biophysics.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. azom.com [azom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry analysis of 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the robust analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and drug development professionals, this document details a complete methodology from first principles to a validated protocol. We will explore the rationale behind ionization technique selection, predict and elucidate the compound's fragmentation pathway, and establish a workflow for sensitive and specific quantification. The protocols herein are designed to be self-validating, ensuring scientific integrity and trustworthy data generation, which are paramount in research and development settings.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core, a carboxylic acid group, and a difluoroethyl moiety. Such fluorinated pyridine structures are increasingly important scaffolds in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, including increased metabolic stability and altered binding affinities.

Accurate and sensitive characterization and quantification of this molecule are critical for pharmacokinetic studies, impurity profiling, and quality control. Mass spectrometry, particularly LC-MS/MS, stands as the premier analytical technique for this purpose, offering unparalleled selectivity and sensitivity.[1] This guide explains the causal logic behind method development choices to create a robust analytical method for this specific analyte.

Analyte Physicochemical Properties & Mass

A thorough understanding of the analyte's structure is fundamental to developing a successful mass spectrometry method.

-

Molecular Formula: C₈H₇F₂NO₂

-

Monoisotopic Mass: 187.0445 g/mol

-

Structure: The molecule contains a carboxylic acid group, which is acidic, and a pyridine nitrogen atom, which is basic and has a high proton affinity. This dual nature is key to selecting the ionization method. The strong carbon-fluorine bonds influence the molecule's fragmentation pattern.[2]

The presence of the basic pyridine nitrogen makes the molecule an excellent candidate for positive mode electrospray ionization (ESI), where it will readily accept a proton to form the protonated molecule, [M+H]⁺.[3][4]

Core Analytical Strategy: Reversed-Phase LC-ESI-MS/MS

For a molecule of this polarity and mass, a workflow combining reversed-phase liquid chromatography with positive mode electrospray ionization tandem mass spectrometry is the most logical and effective approach.

-

Liquid Chromatography (LC): Reversed-phase chromatography provides excellent separation for small organic molecules. An acidic mobile phase modifier (e.g., formic acid) is crucial, as it serves two purposes: it ensures the carboxylic acid group is protonated (neutral) for better retention on a C18 column and provides a source of protons to facilitate efficient ionization in the ESI source.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like our analyte, minimizing in-source fragmentation and maximizing the signal of the molecular ion.[2] Positive mode is chosen to leverage the high proton affinity of the pyridine nitrogen.[3]

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity by monitoring a specific fragmentation reaction (a "transition"). The first mass analyzer (Q1) isolates the protonated parent molecule ([M+H]⁺), which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) isolates a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interferences and provides a highly specific signal.

Below is a diagram illustrating the overall analytical workflow.

References

An In-Depth Technical Guide to 6-(1,1-Difluoroethyl)picolinic Acid: Properties, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(1,1-difluoroethyl)picolinic acid, a fluorinated derivative of picolinic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its core structure, predicted properties based on analogous compounds, and the broader context of picolinic acid derivatives in medicinal chemistry. By explaining the causality behind its expected chemical behavior and providing field-proven methodologies for its characterization, this guide serves as a valuable resource for researchers interested in utilizing this and similar molecules in drug discovery and development.

Introduction and Molecular Identity

6-(1,1-Difluoroethyl)picolinic acid belongs to the class of pyridinecarboxylic acids, which are known "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The introduction of a difluoroethyl group at the 6-position of the picolinic acid scaffold is expected to significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity.

Molecular Structure:

Caption: Chemical structure of 6-(1,1-difluoroethyl)picolinic acid.

Compound Identifiers:

| Identifier | Value | Source |

| CAS Number | 1211529-86-0 | [2] |

| Molecular Formula | C₈H₇F₂NO₂ | [2] |

| Molecular Weight | 187.14 g/mol | [2] |

| IUPAC Name | 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid | - |

| Canonical SMILES | CC(F)(F)C1=NC=CC=C1C(=O)O | [2] |

Physicochemical Properties: An Estimation

| Property | Predicted/Estimated Value | Rationale and Expert Insights |

| Melting Point | 110-130 °C | The melting point of picolinic acid is 136-138 °C. The introduction of the difluoroethyl group may disrupt the crystal lattice packing compared to the unsubstituted parent, potentially leading to a slightly lower melting point. |

| Boiling Point | > 300 °C (decomposes) | Picolinic acid derivatives generally have high boiling points and tend to decompose before boiling at atmospheric pressure due to the presence of the carboxylic acid and the aromatic ring. |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | Picolinic acid itself is soluble in water.[3] The difluoroethyl group will increase the lipophilicity, likely reducing water solubility to some extent. However, the carboxylic acid and pyridine nitrogen will still allow for hydrogen bonding with protic solvents. |

| pKa | 2.5 - 4.5 | The pKa of picolinic acid is approximately 5.3. The electron-withdrawing nature of the two fluorine atoms on the ethyl group is expected to increase the acidity of the carboxylic acid (lower the pKa) by stabilizing the carboxylate anion through an inductive effect. |

Chemical Properties and Reactivity

The chemical behavior of 6-(1,1-difluoroethyl)picolinic acid is dictated by its three key functional components: the pyridine ring, the carboxylic acid, and the 1,1-difluoroethyl group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal ions. The electron-withdrawing effect of the carboxylic acid and the difluoroethyl group will decrease the basicity of the pyridine nitrogen compared to pyridine itself. The ring can undergo electrophilic aromatic substitution, although it will be deactivated.

-

Carboxylic Acid: This group is acidic and will readily undergo deprotonation in the presence of a base to form a carboxylate salt. It can participate in standard carboxylic acid reactions, such as esterification, amidation, and reduction.

-

1,1-Difluoroethyl Group: This group is chemically robust and generally stable under common reaction conditions. Its primary influence is electronic, where the strong electronegativity of the fluorine atoms exerts a significant electron-withdrawing effect on the pyridine ring. This can influence the reactivity of the other functional groups.

Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, or strong oxidizing agents may lead to degradation.

Synthesis and Derivatization Workflow

While a specific, detailed synthesis protocol for 6-(1,1-difluoroethyl)picolinic acid is not widely published, a plausible synthetic strategy can be conceptualized based on established pyridine chemistry.

Caption: A conceptual workflow for the synthesis of 6-(1,1-difluoroethyl)picolinic acid.

General Protocol for Derivatization (Esterification):

A common derivatization for picolinic acids is the formation of esters, which can be useful for modifying solubility or for use as prodrugs.

-

Activation of the Carboxylic Acid: To a solution of 6-(1,1-difluoroethyl)picolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

-

Alcohol Addition: Add the desired alcohol (e.g., ethanol, methanol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Experimental Characterization: A Methodological Approach

Given the lack of published spectra for 6-(1,1-difluoroethyl)picolinic acid, this section outlines the standard, self-validating protocols for the characterization of a novel picolinic acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

-

Expected Signals:

-

A triplet in the aromatic region for the proton at the 4-position of the pyridine ring.

-

Two doublets in the aromatic region for the protons at the 3- and 5-positions.

-

A triplet in the aliphatic region for the methyl protons of the difluoroethyl group, coupled to the two fluorine atoms.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

-

-

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.

-

Expected Signals:

-

Signals for the six carbons of the pyridine ring.

-

A signal for the carboxylic acid carbon.

-

A triplet for the carbon bearing the two fluorine atoms due to C-F coupling.

-

A signal for the methyl carbon.

-

-

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.

-

Expected Signal: A quartet for the two equivalent fluorine atoms, coupled to the three protons of the methyl group. The chemical shift will be indicative of the electronic environment of the fluorine atoms.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-H stretches from the aromatic ring and the ethyl group (around 3100-2850 cm⁻¹).

-

C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region.

-

Strong C-F stretching absorptions, typically in the 1100-1000 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Findings:

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (187.14 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (CO₂H) and potentially fragments related to the difluoroethyl side chain. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Applications in Drug Discovery and Development

Picolinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][5] They have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and neuroprotective agents.[6]

Potential Roles of 6-(1,1-Difluoroethyl)picolinic Acid:

-

Building Block for Novel Therapeutics: This compound can serve as a key intermediate in the synthesis of more complex molecules. The picolinic acid scaffold provides a chelating motif that can be important for interacting with metalloenzymes.

-

Modulation of Pharmacokinetic Properties: The introduction of fluorine is a common strategy in drug design to improve metabolic stability and membrane permeability. The difluoroethyl group can block sites of metabolism and enhance the lipophilicity of a molecule, potentially leading to improved oral bioavailability.

-

Fine-Tuning of Target Affinity: The electronic properties of the difluoroethyl group can influence the binding affinity of the molecule to its biological target. This allows for the fine-tuning of potency and selectivity.

References

- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 1419430-89-6: Properties and Hazards

To the Valued Researchers, Scientists, and Drug Development Professionals,

This guide is intended to provide a comprehensive overview of the chemical compound associated with CAS number 1419430-89-6, detailing its properties, potential hazards, and relevant experimental insights. However, extensive searches of chemical databases, scientific literature, and patent repositories have failed to yield a positive identification of the chemical structure or name corresponding to this specific CAS number.

The Chemical Abstracts Service (CAS) assigns these unique numerical identifiers to every known chemical substance. The absence of publicly available information for CAS number 1419430-89-6 suggests that this compound may fall into one of several categories:

-

A recently registered substance: The information may not yet be widely disseminated in public databases.

-

A proprietary compound: Details may be restricted as a trade secret or be part of ongoing, unpublished research.

-

An erroneously listed or confidential CAS number: There may be an error in the number itself, or it may be part of a confidential registry not accessible through public search methods.

Without the fundamental identification of the chemical entity, it is impossible to provide the in-depth technical guide as requested. Information regarding molecular structure, physical and chemical properties, toxicological data, and handling protocols is entirely dependent on the specific compound.

We recommend the following steps for researchers and professionals seeking information on this substance:

-

Verify the CAS Number: Double-check the accuracy of the CAS number from the original source. Typos or transcription errors are not uncommon.

-

Consult Specialized Databases: If you have access to proprietary or specialized chemical databases beyond the scope of public search engines (such as SciFinder®, Reaxys®, or others), a direct query using the CAS number is recommended.

-

Contact the Source: If the CAS number was obtained from a specific publication, patent, or supplier, contacting them directly is the most reliable way to obtain the chemical identity and associated safety information.

This document will be updated if and when information regarding CAS number 1419430-89-6 becomes publicly available. The commitment to providing accurate, reliable, and actionable scientific information necessitates a confirmed identity of the subject compound. We apologize for any inconvenience this may cause and appreciate your understanding of the importance of scientific integrity in this matter.

A Comprehensive Technical Guide to the Solubility of 6-(1,1-difluoroethyl)pyridine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1,1-difluoroethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a difluoroethyl group onto the pyridine-2-carboxylic acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in synthesis, purification, formulation, and preclinical development.

Solubility dictates the choice of reaction media, impacts crystallization and purification strategies, and is a fundamental determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can present significant challenges, leading to low bioavailability and hindering the progression of otherwise promising compounds.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. In the absence of extensive published data for this specific molecule, this guide emphasizes the foundational physicochemical principles, provides authoritative experimental protocols for solubility determination, and presents comparative data from structurally related compounds to offer valuable context and predictive insights.

Physicochemical Properties and Their Anticipated Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The structure of this compound presents a combination of polar and nonpolar features that will dictate its solubility profile.

Key Structural Features:

-

Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will dominate the compound's acidic properties.

-

1,1-Difluoroethyl Group (-CF₂CH₃): The introduction of fluorine atoms significantly impacts the molecule's properties. While individual C-F bonds are polar, the overall effect of a difluoromethyl or difluoroethyl group is often an increase in lipophilicity (fat-solubility). This is due to the high electronegativity of fluorine, which can reduce the basicity of the nearby pyridine nitrogen and influence the molecule's overall electronic distribution.

Predicted Physicochemical Properties:

While experimental data is scarce, computational tools provide estimations for key properties.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₇F₂NO₂ | PubChem[1] |

| Molecular Weight | 187.14 g/mol | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[1] |

| pKa | Not available | - |

The predicted XLogP value of 1.4 suggests a moderate degree of lipophilicity. The carboxylic acid group will be the primary acidic center, while the pyridine nitrogen will be weakly basic. The electron-withdrawing nature of the difluoroethyl group is expected to lower the pKa of the carboxylic acid compared to picolinic acid and decrease the basicity of the pyridine nitrogen.

Expected Solubility Behavior:

Based on its structure, this compound is expected to exhibit the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol should be effective at solvating the molecule. These solvents can engage in hydrogen bonding with both the carboxylic acid group and the pyridine nitrogen.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are expected to be good solvents. Their polarity will interact favorably with the polar regions of the molecule.

-

Lower Solubility in Nonpolar Solvents: Solubility is likely to be limited in nonpolar solvents like hexanes, toluene, and diethyl ether. While the difluoroethyl group contributes some lipophilicity, the polar carboxylic acid and pyridine moieties will hinder dissolution in these solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a crystalline compound is the shake-flask method , which measures the thermodynamic or equilibrium solubility. This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a synthesized standard based on methodologies recommended by regulatory bodies and established in the pharmaceutical industry.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

Equipment:

-

Thermostatically controlled shaker, incubator, or water bath

-

Analytical balance

-

Vortex mixer

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter appropriate for the solvent to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration into the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Critical Factors Influencing Solubility Measurements

Accurate and reproducible solubility data depend on the careful control of several experimental parameters.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.

-

Solid-State Properties (Polymorphism): A compound can exist in different crystalline forms, known as polymorphs, or in an amorphous state.[2] Each form has a unique crystal lattice energy and, consequently, a different solubility.[3][4] The most stable polymorph will have the lowest solubility.[4] It is essential to characterize the solid form used in the solubility study (e.g., using X-ray powder diffraction) and to check the solid phase after equilibration to ensure no polymorphic transformation has occurred.

-

Purity of the Compound: Impurities can affect the measured solubility. Highly pure material should be used for definitive solubility determination.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. Incomplete equilibration will result in an underestimation of the solubility.

Comparative Solubility Data of Structurally Related Compounds

To provide a practical context for the expected solubility of this compound, the following table summarizes available quantitative solubility data for picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) in various organic solvents. These molecules share the core pyridine carboxylic acid structure but lack the difluoroethyl group.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Source |

| Picolinic Acid | Ethanol | 25 | 6.89 | [5] |

| Picolinic Acid | Acetonitrile | ~20 | ~1.7 (converted from g/kg) | [6][7] |

| Picolinic Acid | Benzene | - | Difficultly soluble | [5] |

| Picolinic Acid | Chloroform | - | Difficultly soluble | [5] |

| Nicotinic Acid | DMSO | - | ~0.1 | [8] |

| Nicotinic Acid | Dimethyl Formamide | - | ~0.1 | [8] |

| Nicotinic Acid | Ethanol | - | Soluble | [9] |

| Nicotinic Acid | Methanol | - | Soluble | [9] |

Note: "Difficultly soluble" and "Soluble" are qualitative descriptors from the cited sources.

The data shows that the parent compound, picolinic acid, is significantly more soluble in polar protic solvents like ethanol than in less polar solvents like acetonitrile.[5][6][7] The increased lipophilicity from the 1,1-difluoroethyl group in the target compound is expected to enhance its solubility in less polar organic solvents compared to picolinic acid, while likely maintaining good solubility in polar solvents.

Caption: Key Intermolecular Forces Governing the Dissolution Process.

Conclusion

For drug development professionals, the lack of published data necessitates experimental determination. The shake-flask method remains the gold standard for obtaining reliable thermodynamic solubility data, which is essential for informed decision-making in process chemistry, formulation development, and biopharmaceutical assessment. Careful control over experimental variables, particularly temperature and the solid form of the material, is paramount to ensure the accuracy and relevance of the results. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently determine and interpret the solubility of this promising compound.

References

- 1. 6-(Difluoromethyl)pyridine-2-carboxylic acid | C7H5F2NO2 | CID 69673567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemaxon.com [chemaxon.com]

- 3. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. chemaxon.com [chemaxon.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chemaxon.com [chemaxon.com]

Harnessing Molecular Synergy: A Technical Guide to the Applications of Difluoroethyl Pyridine Carboxylic Acids in Medicinal Chemistry

Foreword: The Strategic Imperative of Rational Design

In the landscape of modern drug discovery, the pursuit of molecular novelty is not merely an academic exercise; it is a strategic imperative. We, as medicinal chemists and drug development professionals, are tasked with crafting molecules that are not only potent but also possess the nuanced physicochemical and pharmacokinetic properties required for clinical success. This guide delves into a chemical scaffold of burgeoning interest: the difluoroethyl pyridine carboxylic acid. This motif represents a powerful convergence of two of the most successful strategies in contemporary medicinal chemistry: the use of privileged heterocyclic scaffolds and the strategic application of fluorine.[1][2]

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical flow of a drug discovery program—from foundational principles and strategic rationale to synthetic execution and practical validation. It is written from the perspective of a field-proven scientist to not only detail what to do but to explain why specific choices are made, thereby equipping you with the causal understanding necessary to innovate within your own programs.

Part I: Foundational Principles – The Strategic Rationale

Chapter 1: The Pyridine Carboxylic Acid Scaffold: A Privileged Pharmacophore

The pyridine ring is the second most common nitrogen-containing heterocycle in FDA-approved drugs, a testament to its remarkable utility.[3][4] When functionalized with a carboxylic acid, its value is amplified, creating a scaffold with a rich and diverse history of therapeutic applications, from oncology and infectious diseases to metabolic disorders.[5][6]

The power of this scaffold lies in its multifaceted chemical personality:

-

Hydrogen Bonding: The pyridine nitrogen atom possesses a non-bonding electron pair, allowing it to act as a potent hydrogen bond acceptor. This interaction is critical for anchoring ligands to protein targets and significantly enhances the pharmacokinetic properties of drug candidates.[4]

-

Modulation of Physicochemical Properties: The nitrogen atom's influence on the aromatic system improves aqueous solubility and allows for fine-tuning of a molecule's acid-base properties—a critical factor for absorption, distribution, metabolism, and excretion (ADME).[7]

-

Bioisosterism and Versatility: The pyridine ring can serve as a bioisostere for a benzene ring, while the carboxylic acid moiety is a cornerstone pharmacophore in its own right, found in hundreds of marketed drugs.[8][9]

-

Isomeric Diversity: The relative positions of the carboxylic acid and other substituents provide three distinct isomers—picolinic (2-substituted), nicotinic (3-substituted), and isonicotinic (4-substituted) acids—each offering a unique vector for exiting the ring and probing the binding pocket of a biological target.[5] This isomeric diversity is a powerful tool for structure-activity relationship (SAR) optimization.[5][10]

Figure 1: Isomers of Pyridine Carboxylic Acid.

Chapter 2: The Difluoroethyl Moiety: A Precision Tool for Property Modulation

The strategic incorporation of fluorine is a cornerstone of modern drug design.[11][12] While trifluoromethyl (CF₃) groups are common, the difluoromethyl (CHF₂) and related difluoroethyl groups offer a more nuanced approach to property modulation. The 2,2-difluoroethyl group, in particular, is recognized as an important lipophilic hydrogen bond donor.[13]

The rationale for employing a difluoroethyl group stems from its ability to simultaneously address several key challenges in drug development:

-

Enhanced Metabolic Stability: A primary liability for many drug candidates is oxidative metabolism by cytochrome P450 enzymes.[14] The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to enzymatic cleavage.[12] Replacing a metabolically vulnerable methyl or ethyl group with a difluoroethyl equivalent can effectively block this pathway, increasing the compound's half-life and bioavailability.[12][14]

-

pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic centers.[15] When placed on a pyridine ring, a difluoroethyl group can lower the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid. This modulation is not a side effect; it is a critical design element used to optimize target engagement and cell permeability.

-

Fine-Tuning Lipophilicity: While the highly fluorinated CF₃ group drastically increases lipophilicity, the CHF₂ group offers a more moderate increase. This "sweet spot" is often crucial for achieving sufficient membrane permeability to reach intracellular targets without creating excessively "greasy" molecules that suffer from poor solubility or off-target toxicity.[15]

-

Unique Binding Interactions: The polarized C-H bond in a CHF₂ group can function as a weak hydrogen bond donor, a non-classical interaction that can contribute to binding affinity and selectivity in a target protein's active site.[13] This provides an additional tool for optimizing potency beyond traditional hydrophobic and ionic interactions.

| Property | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |

| Hansch Lipophilicity (π) | +0.50 | +0.49 | +1.07 |

| H-Bonding Capability | None | Weak Donor | Acceptor |

| Metabolic Stability | Low (Susceptible to Oxidation) | High | Very High |

| Size (Van der Waals Radius) | ~2.0 Å | ~2.1 Å | ~2.5 Å |

| Causality: The data shows that the difluoromethyl group is similar in size and lipophilicity to a methyl group but offers vastly superior metabolic stability and a unique hydrogen-bond donating capability, making it an excellent bioisosteric replacement. |

Chapter 3: A Note of Caution: Potential Metabolic Liabilities

While fluorination is a powerful tool for enhancing metabolic stability, it is not a panacea. Under specific circumstances, metabolism can still occur at or near the fluorinated carbon. This can, in some cases, lead to the formation of reactive metabolites or the release of fluoride ions.[16] For instance, CYP-mediated hydroxylation at a difluoromethyl carbon has been reported, which can lead to unstable intermediates.[16] Therefore, a core tenet of trustworthy drug design is to experimentally verify the metabolic fate of any new fluorinated scaffold. The protocols in Part III are designed to address this self-validation requirement.

Part II: Synthesis and Application – From Blueprint to Molecule

Chapter 4: Synthetic Strategies for Difluoroethyl Pyridine Carboxylic Acids

The construction of these molecules relies on the convergence of established methods for pyridine synthesis and modern difluoroalkylation techniques. A general and robust approach involves the synthesis of a suitably functionalized pyridine precursor followed by the introduction of the difluoroethyl moiety.

One effective strategy utilizes ethyl bromodifluoroacetate as a cost-effective and readily available difluoromethylating reagent.[17][18] The process involves an initial N-alkylation of a pyridine derivative, followed by an in-situ hydrolysis and decarboxylation to yield the N-difluoromethylated product.[19] For C-difluoroalkylation, transition-metal-catalyzed cross-coupling reactions or radical-based methods are typically employed.

Figure 2: General Synthetic Workflow.

Protocol 1: Exemplar Synthesis of 2-(Difluoromethyl)pyridine-3-carboxylic acid

This protocol is a representative, conceptual methodology based on established chemical principles.[18][20][21] It must be adapted and optimized for specific laboratory conditions.

Objective: To synthesize 2-(difluoromethyl)pyridine-3-carboxylic acid from 2-methylpyridine-3-carbonitrile.

-

Step 1: Radical Bromination of the Methyl Group.

-

To a solution of 2-methylpyridine-3-carbonitrile (1.0 equiv.) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere with irradiation from a sun lamp for 4-6 hours, monitoring by TLC.

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)pyridine-3-carbonitrile. Causality: This standard radical bromination selectively activates the benzylic-like methyl group for subsequent nucleophilic substitution.

-

-

Step 2: Fluorination.

-

Dissolve the crude brominated intermediate in anhydrous acetonitrile.

-

Add a fluorinating agent such as silver(I) fluoride (2.5 equiv.) or an alternative source like Selectfluor.

-

Heat the reaction to 60-80 °C and stir overnight, monitoring by LC-MS.

-

Filter the reaction mixture through celite to remove silver salts and concentrate the filtrate. Causality: The bromide is displaced by fluoride in a nucleophilic substitution reaction to install the fluorine atoms. Using a difluorinating agent directly is an alternative advanced strategy.

-

-

Step 3: Hydrolysis of the Nitrile.

-

To the crude 2-(difluoromethyl)pyridine-3-carbonitrile, add a 6M aqueous solution of hydrochloric acid.

-

Reflux the mixture for 12-24 hours until TLC or LC-MS indicates complete conversion of the nitrile to the carboxylic acid.

-

Cool the reaction to room temperature and adjust the pH to ~3-4 with a saturated sodium bicarbonate solution.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Causality: Acid-catalyzed hydrolysis is a robust and standard method for converting an aromatic nitrile to the corresponding carboxylic acid.

-

-

Step 4: Purification and Validation.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

-

Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% by HPLC. Causality: Rigorous analytical characterization is non-negotiable to ensure the material being tested in biological assays is the correct compound at a known purity, a cornerstone of trustworthy science.

-

Chapter 5: Applications and Case Studies in Drug Design

The true potential of this scaffold is realized when its unique properties are applied to solve specific problems in medicinal chemistry.

Case Study 1: Overcoming Metabolism in Kinase Inhibitors

-

Problem: A lead compound, a pyridine carboxylic acid-based inhibitor of a novel oncology kinase target, shows excellent potency (IC₅₀ = 15 nM) but suffers from rapid metabolism at an ethyl group attached to the pyridine ring, leading to a short half-life in human liver microsomes (t₁/₂ < 5 min).

-

Hypothesis: Replacing the metabolically labile ethyl group with a 2,2-difluoroethyl group will block the primary site of oxidation, significantly improving metabolic stability while maintaining or enhancing potency due to favorable electronic and binding contributions.

-

Execution: The difluoroethyl analog is synthesized.

-

Outcome & Causality: The new compound exhibits an IC₅₀ of 10 nM, a slight improvement in potency. The causality is twofold: the difluoromethyl portion of the group may be acting as a hydrogen bond donor with a backbone carbonyl in the active site, and the electron-withdrawing nature of the fluorines could favorably modulate the electronics of the pyridine ring for pi-stacking interactions. Critically, the metabolic half-life in human liver microsomes is increased to >60 minutes.[22] The C-F bonds are resistant to P450-mediated hydrogen abstraction, validating the initial hypothesis.[12][14]

Case Study 2: Designing a CNS-Penetrant TRPC6 Inhibitor

-

Problem: Transient Receptor Potential C6 (TRPC6) ion channels are implicated in neurological disorders, but developing brain-penetrant inhibitors is challenging.[5][23] Many acidic compounds are actively effluxed from the brain by transporters like P-glycoprotein (P-gp).

-

Hypothesis: A difluoroethyl pyridine carboxylic acid can be designed to achieve CNS penetration. The difluoroethyl group will increase lipophilicity to aid passive diffusion across the blood-brain barrier (BBB). Simultaneously, its electron-withdrawing effect will lower the pKa of the carboxylic acid, reducing the concentration of the ionized, efflux-prone carboxylate form at physiological pH (7.4).

-

Execution: A series of isomers is synthesized to optimize the balance between lipophilicity, pKa, and target engagement.

-